1-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one
Descripción
This compound features a hybrid heterocyclic architecture: a 7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline core fused to a 3-phenyl-4,5-dihydro-1H-pyrazole ring, with a propan-1-one substituent at the pyrazole 1-position. The propan-1-one group may influence solubility and metabolic stability. Structural elucidation of such compounds often employs X-ray crystallography (e.g., SHELX software ) and spectroscopic methods (FTIR, NMR) .
Propiedades
IUPAC Name |
1-[3-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O3/c1-2-22(28)27-19(12-18(26-27)14-6-4-3-5-7-14)16-10-15-11-20-21(30-9-8-29-20)13-17(15)25-23(16)24/h3-7,10-11,13,19H,2,8-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGPKVBCGDIDII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=C(N=C4C=C5C(=CC4=C3)OCCO5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 1-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic potential of this compound based on available research findings.
Synthesis
The synthesis of this compound involves multiple steps that typically include the formation of the quinoline core followed by the introduction of the pyrazole and dioxin moieties. The synthetic pathways often utilize palladium-catalyzed reactions and other coupling methods to achieve the desired structural complexity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to this structure. For instance, derivatives containing similar quinoline and pyrazole structures have demonstrated significant antiproliferative activity against various cancer cell lines.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| 3a | MDA-MB-231 | 10 |
| 3b | PC-3 | 28 |
| 4e | MDA-MB-231 | 15 |
| 5b | PC-3 | 35 |
The GI50 values indicate the concentration required to inhibit cell growth by 50%. Compounds such as 3b and 4e exhibit particularly strong activity against prostate cancer cells (PC-3) and breast cancer cells (MDA-MB-231), suggesting that modifications to the core structure can enhance biological efficacy .
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key proteins involved in cell proliferation. For example, compounds targeting heat shock protein 90 (Hsp90) have shown promise in disrupting cancer cell survival pathways. The degradation of client proteins like Cdk4 was observed following treatment with specific derivatives, indicating a potential pathway for therapeutic intervention .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of compounds structurally related to 1-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one :
- Antimicrobial Activity : Some derivatives have shown antimicrobial properties against various bacterial strains. For instance, quinoxaline derivatives have been reported to possess significant antibacterial activity due to their ability to inhibit bacterial growth through various mechanisms .
- Antimalarial Activity : A derivative similar in structure has been reported to exhibit potent antimalarial effects against Plasmodium falciparum. This highlights the potential for developing new antimalarial agents based on this scaffold .
- Cytotoxicity Studies : Cytotoxicity assays using human fetal lung fibroblast (MRC-5) cells revealed that many derivatives were non-toxic at certain concentrations, suggesting a favorable therapeutic index for further development .
Aplicaciones Científicas De Investigación
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives of quinoline structures exhibit significant antitumor effects through various mechanisms, such as enzyme inhibition and apoptosis induction in cancer cells . Specifically, the incorporation of the dioxinoquinoline structure has been associated with enhanced potency against various cancer cell lines.
Case Study: Hsp90 Inhibition
A study focusing on related compounds demonstrated that derivatives of 7-aryl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline showed promising results as inhibitors of Heat Shock Protein 90 (Hsp90), which is crucial for cancer cell survival and proliferation . The structural modifications similar to those in 1-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one could enhance its efficacy as an Hsp90 inhibitor.
Metabolic Regulation
The compound has also been studied for its role in activating pyruvate kinase R (PKR), an enzyme critical for glycolysis. Activation of PKR can lead to increased ATP production and improved metabolic health . This application is particularly relevant for conditions such as sickle cell disease (SCD), where enhanced glycolytic activity can alleviate symptoms by increasing red blood cell flexibility and reducing sickling.
Case Study: PKR Activation
In preclinical models, compounds similar to 1-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one were shown to effectively decrease levels of 2,3-Diphosphoglycerate (2,3-DPG) while increasing ATP levels in red blood cells. This dual effect provides a therapeutic advantage in managing SCD by promoting better oxygen delivery .
Summary Table of Applications
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural Analogues with Pyrazole Heterocycles
- Core heterocycle: Quinoline-dioxino systems (target) exhibit distinct electronic properties vs. quinazolinones, affecting π-π stacking and target binding .
Quinoline-Based Analogues
- Quinoline modifications: The target’s dioxino group (oxygen-containing) vs. dithiolo (sulfur-containing) in impacts redox stability and hydrogen-bonding capacity.
- Substituent effects : Chlorine (target) vs. ethoxy () alters lipophilicity (Cl: +0.71 vs. OEt: +0.38 in π-system contributions).
Heterocyclic Hybrids with Diverse Cores
- Core complexity: The target’s pyrazole-quinoline system is less bulky than coumarin-benzodiazepine hybrids (), possibly improving membrane permeability .
- Pharmacological targets: Pyrazole-quinoline systems (target) may favor kinase or neurotransmitter receptor binding, whereas coumarin hybrids () are explored for optical applications .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
